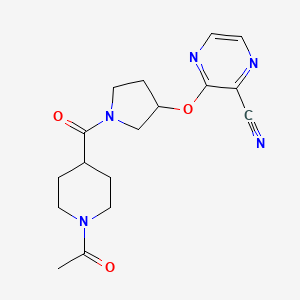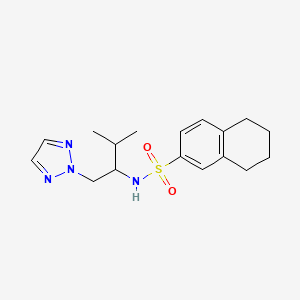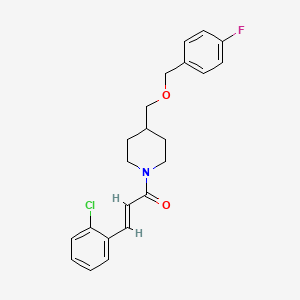![molecular formula C14H22N2O B2510157 {4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine CAS No. 923163-66-0](/img/structure/B2510157.png)
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMMA and has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and material science.
Wissenschaftliche Forschungsanwendungen
Several curcuminoids bearing a pyrazole ring have demonstrated enhanced biological activity compared to curcumin itself. These activities include anti-malarial, anti-proliferative, antiplatelet, anti-inflammatory, antiviral, and NOS inhibitory effects. Unlike curcumin, which degrades rapidly at physiological pH, these pyrazole derivatives are stable and exhibit minimal metal chelating properties. However, the water solubility of curcumin pyrazole is not significantly different from that of curcumin .
Synthesis and Structure Confirmation
Compound 2 was synthesized via a Mannich reaction, introducing an aminoalkyl substituent into the curcumin pyrazole framework. The structure of the synthesized compound was confirmed using various techniques, including FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC), and 2D Heteronuclear Multiple Bond Correlation (HMBC). Notably, compound 2 exhibited three times greater water solubility than curcumin pyrazole and curcumin .
Potential Applications
Let’s explore six unique scientific research applications for compound 2:
a. Antioxidant Properties: Given its structural features and enhanced solubility, compound 2 may possess potent antioxidant properties. Investigating its reducing power, free radical scavenging ability, and other antioxidant assays could reveal its potential in combating oxidative stress .
b. Anti-Inflammatory Activity: Considering the anti-inflammatory properties of curcuminoids, compound 2 might exhibit similar effects. Researchers could explore its impact on inflammatory pathways, cytokine modulation, and cellular responses to inflammation .
c. Antiviral Potential: Given the stability of pyrazole derivatives, compound 2 could be evaluated for antiviral activity. In vitro studies against specific viruses could shed light on its efficacy and mechanism of action .
d. Anti-Malarial Properties: The pyrazole ring has shown promise as an anti-malarial scaffold. Compound 2 warrants investigation as a potential anti-malarial agent, possibly surpassing curcumin in potency .
e. Bioavailability Enhancement: The Mannich side chain in compound 2 enhances solubility, potentially improving its bioavailability. Researchers could explore its pharmacokinetics and distribution in vivo .
f. Metal Chelation Studies: Although compound 2 exhibits minimal metal chelating properties, further research could assess its interactions with metal ions. This information is crucial for understanding its safety profile and potential therapeutic applications .
Eigenschaften
IUPAC Name |
[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-13(7-15)4-6-14/h3-6,11-12H,7-10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSHESVXOXQVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2510074.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510085.png)
![1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2510086.png)
![8-(2,4-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2510087.png)


![2-chloro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2510091.png)


![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2510094.png)

![2-(3-methoxyphenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510096.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2510097.png)